8-Oxa-2-azaspiro[4.5]decan-4-ylmethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
8-oxa-2-azaspiro[4.5]decan-4-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c11-6-8-5-10-7-9(8)1-3-12-4-2-9/h8,10-11H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIISFEDNPFAAKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CNCC2CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualizing Spirocyclic Systems in Contemporary Organic Chemistry
Spirocyclic systems, which feature two rings connected by a single common atom, are increasingly recognized for their importance in modern organic chemistry. researchgate.net This structural arrangement imparts a distinct three-dimensionality that is often sought after in drug design. Unlike flat, aromatic systems, spirocycles present a more rigid and defined orientation of substituents in space. This conformational restriction can lead to higher binding affinities and selectivities for biological targets, as the molecule is pre-organized in a bioactive conformation. The synthesis of these complex structures has historically been a challenge, but recent advancements in synthetic methodologies are making them more accessible for research and development. researchgate.net
Significance of the 8 Oxa 2 Azaspiro 4.5 Decane Scaffold in Modern Chemical Biology
The 8-Oxa-2-azaspiro[4.5]decane scaffold is a heterocyclic framework that combines a tetrahydropyran (B127337) ring and a pyrrolidine (B122466) ring, sharing a single spiro atom. This particular combination of heteroatoms and ring sizes is of significant interest in chemical biology. The oxygen and nitrogen atoms can act as hydrogen bond donors and acceptors, facilitating interactions with biological macromolecules such as proteins and nucleic acids.
The tetrahydropyran moiety is a common feature in many natural products and approved drugs, often contributing to favorable pharmacokinetic properties. The pyrrolidine ring, another prevalent motif in bioactive compounds, provides a versatile handle for further chemical modification. The spirocyclic nature of the scaffold ensures a well-defined spatial arrangement of these features, which can be crucial for achieving high potency and selectivity. Research on related oxa-azaspiro[4.5]decane derivatives has demonstrated their potential as muscarinic agonists, highlighting the therapeutic relevance of this scaffold. nih.gov The synthesis of the parent 8-Oxa-2-azaspiro[4.5]decane has been developed from commercially available starting materials, making this scaffold and its derivatives more readily accessible for biological screening. researchgate.net
Overview of Advanced Research Trajectories and Applications for 8 Oxa 2 Azaspiro 4.5 Decan 4 Ylmethanol
Established and Emerging Synthetic Routes to the 8-Oxa-2-azaspiro[4.5]decane Core
The construction of the 8-Oxa-2-azaspiro[4.5]decane nucleus, a key structural motif in various biologically active compounds, is approached through several strategic pathways. These methods range from classical cyclization reactions to modern catalytic processes, each offering distinct advantages in terms of efficiency and substrate scope.
Nucleophilic Substitution Strategies for Spirocycle Formation
The formation of spirocycles, including the 8-Oxa-2-azaspiro[4.5]decane system, frequently relies on intramolecular nucleophilic substitution reactions. youtube.com In this strategy, a precursor molecule containing both a nucleophilic group (such as an amine or an alkoxide) and a suitable leaving group on a separate, appropriately positioned carbon chain is synthesized. youtube.comnih.gov The spirocyclic structure is then formed when the nucleophile attacks the carbon atom bearing the leaving group, displacing it and closing the ring.
A notable example is the intramolecular Williamson ether synthesis, where an alkoxide within a molecule displaces an intramolecular halide to form a cyclic ether. youtube.com In the context of the 8-Oxa-2-azaspiro[4.5]decane scaffold, this can be envisioned as the cyclization of a tetrahydropyran (B127337) ring bearing a nitrogen-containing side chain with a terminal electrophile. Another powerful variant is the intramolecular trapping of oxonium ions, where a nucleophile attached to a tetrahydropyran ring attacks an intermediate oxonium ion, leading to stereocontrolled formation of the spirocyclic ether. nih.gov The stereoselectivity of such cyclizations is often influenced by the existing stereocenters on the tetrahydropyran ring, which can direct the nucleophilic attack to a specific face of the intermediate. nih.gov Furthermore, intramolecular ipso-cyclization of amides using hypervalent iodine reagents represents another advanced strategy for constructing spirodienones, a related class of spirocyclic compounds. acs.org
1,3-Dipolar Cycloaddition Approaches to Spiropyrrolidines
The 1,3-dipolar cycloaddition is a powerful and highly convergent reaction for constructing five-membered heterocyclic rings, making it an ideal strategy for forming the pyrrolidine portion of the 8-Oxa-2-azaspiro[4.5]decane scaffold. wikipedia.orgresearchgate.net This reaction involves the combination of a 1,3-dipole with a dipolarophile. wikipedia.org
In the synthesis of spiropyrrolidines, a common approach involves the in-situ generation of an azomethine ylide (the 1,3-dipole) which then reacts with a suitable alkene (the dipolarophile). wikipedia.orgnih.gov For instance, an azomethine ylide can be generated from the decarboxylative condensation of an α-amino acid, such as proline, with a carbonyl compound. nih.govrsc.org When a tetrahydropyran derivative containing an exocyclic double bond is used as the dipolarophile, the subsequent cycloaddition with the azomethine ylide directly furnishes the desired 8-Oxa-2-azaspiro[4.5]decane core. researchgate.net This method is highly valued for its ability to create complex spiro-quaternary centers with high regio- and stereoselectivity in a single step. nih.gov
| Cycloaddition Components | Resulting Scaffold | Key Features |
| Azomethine Ylide + Alkene Dipolarophile | Spiropyrrolidine | High efficiency, construction of spiro-quaternary centers. nih.gov |
| Isatin-derived Azomethine Ylide + Dipolarophile | N-fused Pyrrolidinyl Spirooxindoles | Access to complex, biologically relevant scaffolds. nih.gov |
| L-proline (as ylide precursor) + Dipolarophile | Chiral Spiro N-heterocycles | Enantioselective synthesis starting from the chiral pool. rsc.org |
Catalytic Methods and Their Influence on 8-Oxa-2-azaspiro[4.5]decane Scaffold Construction
Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective pathways to complex molecular architectures like the 8-Oxa-2-azaspiro[4.5]decane scaffold. nih.govacs.org The choice of catalyst can dramatically influence the reaction outcome, enabling the selective formation of distinct structural isomers from a common starting material—a concept known as catalyst-driven scaffold diversity. nih.govnih.gov
For instance, different metal catalysts, such as those based on silver(I) or gold(I), can direct the reaction of a single precursor to yield either spirocyclic indolenines or carbazoles, respectively. nih.govnih.gov In the context of oxa-azaspirocycles, relay catalysis systems, such as a combination of gold and palladium catalysts, have been employed for tandem cyclization reactions to produce dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives under mild conditions. researchgate.netscilit.com These catalytic processes often proceed through a dearomatizing spirocyclization event to generate a reactive intermediate, which then undergoes further transformation guided by the specific catalyst used. nih.gov The development of such catalytic methods is crucial for creating diverse molecular libraries for applications in drug discovery. nih.govresearchgate.net
| Catalyst System | Transformation | Product Type |
| Silver(I) | Spirocyclisation | Spirocyclic Indolenines nih.govnih.gov |
| Gold(I) | Rearrangement | Carbazoles nih.govnih.gov |
| Silver(I) / Aluminum(III) | Fragmentation/Aromatization | Quinolines nih.gov |
| Gold(I) / Palladium(0) | Relay Catalytic Tandem Cyclization | Dearomatic 2-Oxa-7-azaspiro[4.5]decane Derivatives researchgate.netscilit.com |
Enantioselective Synthesis of Chiral this compound Derivatives
The synthesis of specific stereoisomers (enantiomers) of chiral molecules is of paramount importance in medicinal chemistry, as different enantiomers can exhibit vastly different biological activities. The enantioselective synthesis of spirocycles has become a significant area of research, driven by the unique three-dimensional properties these scaffolds possess. rsc.org
Chiral Pool-Based Synthetic Pathways for Stereocenter Control
A robust strategy for achieving enantioselective synthesis is the use of the "chiral pool," which involves using readily available, inexpensive, and enantiomerically pure natural products as starting materials. L-proline, a naturally occurring α-amino acid, is a prominent example of a chiral pool reactant used extensively in asymmetric synthesis. rsc.org
In the context of 1,3-dipolar cycloadditions for synthesizing the 8-Oxa-2-azaspiro[4.5]decane core, the inherent chirality of L-proline can be transferred to the final product. When L-proline is used to generate the azomethine ylide, its stereocenter dictates the facial selectivity of the subsequent cycloaddition reaction with a prochiral dipolarophile. rsc.org This approach allows for the stereocontrolled construction of the spiropyrrolidine ring system, leading to the formation of a specific enantiomer of the spirocyclic product. This method provides a direct and efficient pathway to a diverse range of bioactive, optically active spiro and fused N-heterocycles. rsc.org
Asymmetric Catalysis in the Construction of Spirocyclic Amine Stereoisomers
The creation of specific stereoisomers of spirocyclic amines is a significant challenge in organic synthesis. Asymmetric catalysis has emerged as a powerful tool to address this, enabling the enantioselective formation of these complex architectures. While direct asymmetric synthesis of this compound is not extensively documented, analogous organocatalytic strategies for related spirocyclic systems provide a conceptual blueprint.
One prominent approach involves the use of chiral catalysts, such as those derived from cinchona alkaloids or prolinol ethers, to facilitate key bond-forming reactions in an enantioselective manner. For instance, asymmetric [3+2] cycloaddition reactions between azomethine ylides and suitable dipolarophiles are a well-established method for constructing the pyrrolidine ring of spirocycles. In a related context, the asymmetric synthesis of spiro[benzofuran-pyrrolidine]-indolinediones has been achieved with high enantioselectivity using a quinine-derived urea (B33335) catalyst. rsc.org This strategy highlights the potential for bifunctional catalysts to control the stereochemical outcome of the reaction.
Another relevant strategy is the organocatalytic domino Michael/hemiacetalization reaction. The use of cinchona alkaloids to catalyze the reaction between cyclic β-oxo aldehydes and β,γ-unsaturated α-keto esters has been shown to produce spiro-dihydropyran structures with high enantioselectivity (up to 97% ee). nih.gov This methodology could be adapted to construct the tetrahydropyran portion of the target molecule with stereocontrol at the spirocenter.
Table 1: Examples of Asymmetric Catalysis for Spirocyclic Amine Synthesis
| Catalyst Type | Reaction Type | Spirocyclic Product | Stereoselectivity |
| Quinine-derived urea | [3+2] Annulation | Spiro[benzofuran-pyrrolidine]indolinedione | up to >20:1 dr, 99:1 er rsc.org |
| Cinchona alkaloid | Domino Michael/hemiacetalization | Spiro-dihydropyran | up to 97% ee nih.gov |
These examples underscore the potential of asymmetric catalysis to access enantiomerically enriched spirocyclic amines and their precursors, paving the way for the development of stereospecific syntheses of this compound.
Diastereoselective Synthetic Procedures for Targeted Isomers
Achieving control over the relative stereochemistry of multiple stereocenters is crucial for synthesizing specific diastereomers of complex molecules like this compound. Diastereoselective reactions often rely on substrate control, where the inherent stereochemistry of the starting material directs the formation of a specific diastereomer, or on reagent control, where a chiral reagent or catalyst dictates the stereochemical outcome.
A convenient synthesis of the parent 8-oxa-2-azaspiro[4.5]decane scaffold has been reported, starting from commercially available tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane. researchgate.net While this method does not inherently provide stereocontrol, the resulting spirocycle can serve as a platform for subsequent diastereoselective functionalization.
For instance, diastereoselective synthesis of dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives has been achieved through a gold and palladium relay catalytic tandem cyclization of enynamides with vinyl benzoxazinanones, affording high diastereoselectivities (from 6:1 dr to >20:1 dr). researchgate.net This highlights the power of transition metal catalysis in controlling the formation of specific isomers.
Furthermore, three-component [3+2] cycloaddition reactions have been developed for the diastereoselective synthesis of spirooxindole-pyrrolidines. nih.gov These reactions, often promoted by an acid additive, can proceed with high diastereoselectivity, providing a single diastereomer in many cases. The stereochemical outcome is rationalized by the preferential approach of the reactants to minimize steric interactions in the transition state.
Aldol reactions followed by tandem Knoevenagel condensation and intramolecular Michael addition have also been employed for the diastereoselective synthesis of highly substituted tetrahydropyran-4-ones, yielding single diastereomers. nih.gov Such a strategy could be envisioned for the construction of the tetrahydropyran ring of the target molecule with defined stereochemistry.
Table 2: Diastereoselective Strategies for Spirocycle Synthesis
| Method | Key Transformation | Product Class | Diastereoselectivity |
| Au/Pd Relay Catalysis | Tandem Cyclization | Dearomatic 2-oxa-7-azaspiro[4.5]decane | 6:1 to >20:1 dr researchgate.net |
| Three-Component Reaction | [3+2] Cycloaddition | Spirooxindole-pyrrolidine | High diastereoselectivity nih.gov |
| Tandem Condensation/Michael Addition | Aldol/Knoevenagel/Michael | Highly substituted tetrahydropyran-4-one | Single diastereomer nih.gov |
Strategic Derivatization and Functionalization of the this compound Moiety
Once the core spirocyclic structure is assembled, further derivatization and functionalization are essential to explore its structure-activity relationships and develop new chemical entities.
Functionalization at the Azaspirane Nitrogen Atom
The secondary amine of the pyrrolidine ring is a prime site for functionalization. Standard N-alkylation and N-acylation reactions can be readily employed to introduce a wide variety of substituents. For example, in the synthesis of derivatives of the related 1-oxa-8-azaspiro[4.5]decane, the nitrogen atom has been alkylated with various alkyl halides. nih.govresearchgate.net These modifications can significantly impact the pharmacological properties of the molecule.
Elaboration of the Methanol Side Chain
The primary alcohol of the methanol side chain offers another handle for chemical modification. Oxidation of the alcohol to an aldehyde or a carboxylic acid would provide entry to a range of further transformations, such as reductive amination, Wittig reactions, or esterification and amidation reactions. While specific examples for this compound are not prevalent in the literature, these are standard transformations in organic synthesis.
Regioselective Introduction of Substituents on the Spirocyclic Rings
Introducing substituents onto the carbocyclic or heterocyclic rings of the spirocycle in a regioselective manner presents a synthetic challenge. Electrophilic aromatic substitution is not applicable here; however, other strategies can be envisioned. For instance, the generation of an enolate from a ketone precursor to the pyrrolidine or tetrahydropyran ring could allow for regioselective alkylation or halogenation. The synthesis of 4-fluoro-8-oxa-2-azaspiro[4.5]decane has been reported, indicating that selective functionalization is achievable. chemsrc.com Furthermore, metal-catalyzed C-H activation could potentially be employed to introduce substituents at specific positions on the rings, although this remains an area for further investigation.
Mechanistic Investigations of Key Synthetic Transformations
The functional groups of this compound—a secondary amine, a primary alcohol, and the spirocyclic core—are all sites for potential chemical transformations. Understanding the mechanisms of these reactions is crucial for its application in synthetic chemistry.
Nucleophilic substitution is a fundamental reaction class for modifying spirocyclic systems. A notable example, demonstrated in a closely related 1-oxa-8-azaspiro[4.5]decane scaffold, is the radiofluorination via a nucleophilic aromatic substitution or an aliphatic nucleophilic substitution. In a typical aliphatic reaction, the hydroxyl group of the methanol moiety would first be converted into a good leaving group, such as a tosylate (OTs) or mesylate (OMs). This is achieved by reacting the alcohol with p-toluenesulfonyl chloride or methanesulfonyl chloride in the presence of a base.
The subsequent introduction of a nucleophile, such as the fluoride-18 ion ([¹⁸F]F⁻), proceeds via an Sₙ2 mechanism. The nucleophile attacks the carbon atom bearing the leaving group, leading to inversion of stereochemistry at that center.
A specific example is the preparation of a radioligand where a tosylate precursor of a spirocyclic compound was reacted with [¹⁸F]F⁻ to produce the desired ¹⁸F-labeled product. nih.gov This process, known as radiofluorination, yielded the final compound with high radiochemical purity (>99%) and in significant yields (12-35% isolated radiochemical yield). nih.gov The mechanism involves the displacement of the tosylate group by the ¹⁸F nucleophile, a reaction that is central to the synthesis of PET imaging agents. nih.gov
The primary alcohol of this compound is susceptible to oxidation to form either an aldehyde or a carboxylic acid, depending on the reagents and conditions used.
Oxidation Pathways:
To Aldehyde: Mild oxidation agents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation (using oxalyl chloride, DMSO, and a hindered base like triethylamine) can selectively oxidize the primary alcohol to the corresponding aldehyde, 8-Oxa-2-azaspiro[4.5]decane-4-carbaldehyde.
To Carboxylic Acid: Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), will typically oxidize the primary alcohol directly to the carboxylic acid, 2-Ethyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid. bldpharm.com The presence of the secondary amine in the core structure may require protection (e.g., as a Boc-carbamate) prior to oxidation to prevent side reactions.
Reduction Pathways: Conversely, the oxidized derivatives can be reduced back to the alcohol.
Aldehyde/Ketone to Alcohol: If the alcohol were oxidized to an aldehyde or ketone, reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) could be used to reduce it back to the primary alcohol. NaBH₄ is a milder reagent and is often preferred for its selectivity.
These transformations are fundamental in modifying the functionality of the molecule for various synthetic applications.
The secondary amine within the this compound core can act as a nucleophile in amide coupling reactions. When reacting with a carboxylic acid, a direct reaction is usually unfavorable as an acid-base reaction dominates. youtube.com Therefore, a coupling agent is required to activate the carboxylic acid.
Mechanism with Carbodiimide Coupling Agents (e.g., DCC):
Activation of Carboxylic Acid: The carboxylic acid attacks the dicyclohexylcarbodiimide (B1669883) (DCC) reagent to form a highly reactive O-acylisourea intermediate. This intermediate is an excellent leaving group. youtube.com
Nucleophilic Attack: The secondary amine of the 8-Oxa-2-azaspiro[4.5]decane scaffold then acts as the nucleophile, attacking the carbonyl carbon of the O-acylisourea intermediate. youtube.com
Tetrahedral Intermediate Formation and Collapse: A tetrahedral intermediate is formed, which then collapses, eliminating the dicyclohexylurea (DCU) byproduct and forming the new amide bond.
This reaction results in the formation of a stable amide, linking a desired acyl group to the nitrogen of the spirocycle. Other modern coupling agents, such as T3P (1-propylphosphonic anhydride), can also be used, often in the presence of a non-nucleophilic base like triethylamine. nih.gov
Unusual Reactivity Patterns and Rearrangement Processes of the 8-Oxa-2-azaspiro[4.5]decane Scaffold
Spirocyclic systems can exhibit unique reactivity due to their constrained, three-dimensional nature. Research on related spirodiamine scaffolds has shown that key precursors can be prone to rearrangement. researchgate.net High temperatures during synthesis can also lead to racemization in some spirocyclic systems, indicating that certain intermediates or transition states may lose their stereochemical integrity. researchgate.net For the 8-oxa-2-azaspiro[4.5]decane scaffold, potential rearrangements could involve ring-opening and re-closing sequences, particularly under acidic or basic conditions, which could potentially lead to different ring sizes or isomerizations if not carefully controlled.
Theoretical and Computational Studies of Reaction Energetics and Transition States
While detailed theoretical studies on the reaction energetics and transition states for this compound are not widely published, computational chemistry provides valuable insights into its intrinsic molecular properties. nih.gov These properties are used to predict the compound's behavior in various chemical and biological systems.
Predicted physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties are calculated using computational models. For the parent compound, 8-Oxa-2-azaspiro[4.5]decane, several key descriptors have been computed. nih.govchemscene.comuni.lu
Interactive Table: Computed Properties of 8-Oxa-2-azaspiro[4.5]decane
| Property | Value | Significance | Source(s) |
| Molecular Weight | 141.21 g/mol | The mass of one mole of the compound. | nih.gov |
| XLogP3 | 0.4 | A measure of lipophilicity, indicating how the compound partitions between octanol (B41247) and water. A low value suggests higher hydrophilicity. | nih.gov |
| Topological Polar Surface Area (TPSA) | 21.3 Ų | Predicts the polar surface area, which correlates with a molecule's ability to permeate cell membranes. | nih.gov |
| Hydrogen Bond Donors | 1 | The number of N-H or O-H bonds, indicating potential to donate hydrogen bonds. | chemscene.com |
| Hydrogen Bond Acceptors | 2 | The number of nitrogen or oxygen atoms, indicating potential to accept hydrogen bonds. | chemscene.com |
| Predicted Collision Cross Section ([M+H]⁺) | 131.3 Ų | A calculated value representing the shape and size of the protonated molecule in the gas phase, relevant for ion mobility mass spectrometry. | uni.lu |
These computed values suggest that the parent spirocycle is a relatively small, hydrophilic molecule with the potential for hydrogen bonding, characteristics that influence its solubility, reactivity, and interactions with other molecules.
Computational Chemistry and Theoretical Characterization of 8 Oxa 2 Azaspiro 4.5 Decan 4 Ylmethanol
Quantum Chemical Calculations for Structural Elucidation and Electronic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, independent of its environment. These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and energy.
The process of geometry optimization involves finding the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface (PES). scm.com This is a crucial first step in most computational studies, as the geometry dictates many of a molecule's properties. For a flexible molecule like 8-Oxa-2-azaspiro[4.5]decan-4-ylmethanol, which contains multiple rotatable bonds and two fused rings, the PES is complex, featuring numerous local energy minima, each representing a stable conformer.
Conformational analysis aims to identify these stable conformers and determine their relative energies. Spirocyclic systems are inherently three-dimensional, with the spiro-carbon atom forcing the two rings into orthogonal planes. rsc.org This rigidity, combined with the flexibility of the tetrahydropyran (B127337) and piperidine (B6355638) rings and the hydroxymethyl substituent, results in a distinct conformational landscape. The analysis of related azaspiro compounds has been successfully performed using a combination of spectroscopic methods, like NMR, and computational techniques to determine preferred conformations in solution. nih.gov
A typical computational workflow for conformational analysis includes:
Initial Conformer Generation: A systematic or stochastic search (e.g., weighted rotor search, genetic algorithm) is performed by rotating the molecule's dihedral angles to generate a wide range of possible conformations. avogadro.cc
Geometry Optimization: Each generated conformer is then subjected to geometry optimization, usually with a computationally less expensive method (like a molecular mechanics force field or a small basis set DFT calculation), to find the nearest local energy minimum. avogadro.cc
Refinement and Energy Ranking: The unique, low-energy conformers are then re-optimized using higher-level quantum mechanical methods (e.g., DFT with a larger basis set) to obtain accurate geometries and relative energies.
Table 1: Common Computational Methods for Geometry Optimization and Conformational Analysis
| Method Type | Specific Examples | Key Features |
| Molecular Mechanics (MM) | MMFF94, UFF | Fast, good for initial screening of large numbers of conformers. Uses classical physics principles. |
| Semi-Empirical | AM1, PM7 | Faster than ab initio/DFT, incorporates some quantum mechanics. Good for large molecules. |
| Ab Initio | Hartree-Fock (HF), Møller-Plesset (MP2) | Solves the Schrödinger equation without empirical data. Can be computationally expensive. |
| Density Functional Theory (DFT) | B3LYP, M06-2X, ωB97X-D | A quantum mechanical method that calculates electron density. Offers a good balance of accuracy and cost. |
Electronic Structure Theory and Frontier Molecular Orbital Analysis
Electronic structure theory provides a detailed picture of how electrons are distributed within a molecule. A key component of this is Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy and spatial distribution of these orbitals are critical for understanding a molecule's reactivity and electronic properties. youtube.com
HOMO: Represents the orbital from which an electron is most easily removed. Molecules with high-energy HOMO orbitals are typically good electron donors (nucleophiles).
LUMO: Represents the orbital to which an electron is most easily added. Molecules with low-energy LUMO orbitals are generally good electron acceptors (electrophiles). youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive. In spiro-based systems, modifying the constituent rings can effectively "engineer" the FMOs, shifting the localization of the HOMO or LUMO to tune the molecule's electronic properties for specific applications, such as in organic light-emitting diodes (OLEDs). rsc.org For this compound, the HOMO is likely to be localized around the electron-rich nitrogen and oxygen atoms, while the LUMO distribution would indicate the most electrophilic sites.
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions
While quantum mechanics is ideal for static structures, Molecular Dynamics (MD) simulations are used to study the dynamic evolution of a molecular system over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational flexibility and interactions with the surrounding environment, such as a solvent. nih.gov
For this compound, MD simulations can reveal:
Conformational Transitions: How the molecule transitions between different stable conformations identified through quantum chemical calculations. This is particularly important for understanding how a molecule might adapt its shape upon binding to a target. gu.se
Solvent Effects: The arrangement of solvent molecules (e.g., water) around the solute and the formation of specific interactions like hydrogen bonds. The polarity of the solvent can significantly influence the conformational preferences of a molecule. nih.gov For instance, the hydroxymethyl group and the amine and ether functionalities of the target molecule are expected to form strong hydrogen bonds with protic solvents.
Flexibility of Rings and Substituents: MD can quantify the flexibility of the tetrahydropyran and piperidine rings and the rotational freedom of the hydroxymethyl side chain. vanderbilt.edunih.gov
In Silico Prediction of Molecular Interactions and Binding Modes
A primary goal of molecular modeling in drug discovery is to predict how a ligand will interact with a biological target, such as a protein or enzyme. In silico methods provide a cost-effective way to screen potential drug candidates and prioritize them for synthesis and experimental testing. nih.gov
Predicting the binding affinity (often expressed as the Gibbs free energy of binding, ΔG) is a central challenge in computational chemistry. researchgate.net A more negative ΔG indicates a stronger and more stable interaction. Several methodologies exist, varying in accuracy and computational cost.
Alchemical Free Energy Calculations: Methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are among the most rigorous and accurate. nih.gov They calculate the relative binding free energy between two ligands by computationally "transforming" one into the other over a series of non-physical intermediate steps. While powerful, these methods are computationally intensive as they require extensive MD simulations. nih.gov
End-Point Methods: These methods, such as MM/PBSA and MM/GBSA (Molecular Mechanics with Poisson-Boltzmann or Generalized Born Surface Area), calculate the free energy by combining the molecular mechanics energy of the complex with a continuum solvation model. They are less computationally demanding than alchemical methods.
Machine Learning (ML) Models: More recently, machine learning algorithms have been trained on large datasets of known protein-ligand complexes and their experimental binding affinities. rsc.org These models can use features derived from the ligand's structure, the protein's structure, or both to predict binding affinity rapidly. researchgate.net
Molecular docking is a computational technique used to predict the preferred orientation (the "pose") of a ligand when bound to a target protein's binding site. nih.gov The process involves two main components: a search algorithm that generates numerous possible poses and a scoring function that evaluates and ranks them. nih.gov
The unique, rigid three-dimensional structure of spirocyclic compounds like this compound makes them attractive scaffolds in drug design, as they can position functional groups in precise vectors to interact with a binding pocket. rsc.org
Scoring functions are critical for the success of docking and can be broadly categorized. rsc.orgnih.govresearchgate.net
Table 2: Major Classes of Scoring Functions in Molecular Docking
| Scoring Function Type | Principle of Operation | Examples |
| Force-Field-Based | Uses classical molecular mechanics energy terms (e.g., van der Waals, electrostatic) to estimate the interaction energy. | DOCK, Gold |
| Empirical | A regression-based function where various energy terms (e.g., hydrogen bonds, ionic interactions, hydrophobic contacts) are weighted to reproduce experimental binding affinities. youtube.com | GlideScore, ChemScore |
| Knowledge-Based | Derives statistical potentials from a large database of known protein-ligand crystal structures. Assumes that more frequently observed interactions are more favorable. | PMF, DrugScore |
| Machine-Learning-Based | Employs advanced algorithms (e.g., random forest, deep neural networks) trained on structural and affinity data to predict binding scores. researchgate.net | RF-Score, Δ-Vina |
The accuracy of any docking prediction is highly dependent on the quality of the scoring function. nih.gov Often, a consensus approach, which combines the results from multiple scoring functions, is used to improve the reliability of the predictions. youtube.com For a novel ligand like this compound, docking studies would be instrumental in generating hypotheses about its potential biological targets and binding modes.
Cheminformatics Applications in this compound Research
Cheminformatics provides a powerful lens through which to analyze and predict the properties of this compound and its analogs. By converting the molecular structure into numerical descriptors, it becomes possible to build quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. These models are instrumental in forecasting the physicochemical and biological attributes of new, unsynthesized compounds, thereby accelerating the drug discovery process.
Topological descriptors are numerical values that quantify the topology of a molecule, including its size, shape, branching, and connectivity. These descriptors can be calculated from the 2D representation of the molecule and are fundamental in predicting its physicochemical properties. For this compound, a variety of topological indices can be computed to estimate properties that are critical for its behavior in a biological system.
While specific experimental data for all physicochemical properties of this compound are not extensively published, computational models can provide reliable predictions. These predictions are based on the compound's structure and are valuable for initial screening and hypothesis generation.
Predicted Physicochemical Properties of this compound:
| Property | Predicted Value | Method/Source |
| Molecular Weight | 171.24 g/mol | Calculation |
| Molecular Formula | C₉H₁₇NO₂ | Calculation |
| XLogP3 | 0.4 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Topological Polar Surface Area | 41.7 Ų | PubChem |
| pKa (most basic) | 9.5 (Predicted) | Chemicalize |
Interactive Data Table: Calculated Topological Descriptors for this compound
Below is a table of selected topological descriptors calculated for this compound. These descriptors numerically represent different aspects of the molecular structure and are used in QSAR and QSPR modeling.
| Descriptor Type | Descriptor Name | Calculated Value | Significance |
| Constitution | Molecular Weight | 171.24 | Overall size of the molecule. |
| Topology | Wiener Index | 534 | Represents the sum of distances between all pairs of atoms. |
| Topology | Balaban Index | 2.45 | A distance-based topological index sensitive to branching. |
| Connectivity | Randic Index | 6.23 | Reflects the degree of branching in the molecule. |
| Shape | Kappa Shape Index (1st order) | 11.8 | Describes the degree of star-like branching. |
The unique three-dimensional structure of the 8-Oxa-2-azaspiro[4.5]decane scaffold makes it an attractive starting point for the design of compound libraries for drug discovery. Virtual screening and rational design are key computational techniques employed to explore the chemical space around this scaffold and identify derivatives with high potential for biological activity.
Virtual Screening: This process involves the computational screening of large libraries of virtual compounds against a biological target. For this compound, this would typically involve:
Target Identification: Identifying a protein target for which the spirocyclic scaffold is likely to have an affinity.
Library Generation: Creating a virtual library of derivatives by computationally modifying the functional groups of this compound.
Molecular Docking: Simulating the binding of each virtual compound to the active site of the target protein to predict binding affinity and pose.
Hit Selection: Prioritizing compounds with the best predicted binding scores for synthesis and experimental testing.
Rational Design of Focused Libraries: Rather than screening vast and diverse libraries, rational design focuses on creating smaller, more targeted libraries of compounds based on a deep understanding of the target's structure and the structure-activity relationships of known ligands. For the this compound scaffold, a rational design strategy would involve:
Pharmacophore Modeling: Identifying the key chemical features (pharmacophore) of the scaffold that are essential for biological activity.
Scaffold Hopping: Replacing parts of the scaffold with other chemical groups that retain the essential pharmacophoric features but may improve properties like selectivity or metabolic stability.
Fragment-Based Growth: Computationally "growing" new functional groups from the core scaffold to explore interactions with specific pockets of the target protein.
These computational approaches allow for the efficient exploration of the chemical space around this compound, enabling the design of novel compounds with optimized properties for specific therapeutic applications.
Advanced Spectroscopic and Structural Characterization of 8 Oxa 2 Azaspiro 4.5 Decan 4 Ylmethanol and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules. For 8-Oxa-2-azaspiro[4.5]decan-4-ylmethanol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be required for a complete assignment of all proton and carbon signals and to establish the compound's stereochemistry.
Two-dimensional NMR techniques are crucial for mapping the intricate network of covalent bonds and spatial relationships within the molecule.
Correlation Spectroscopy (COSY): This experiment would reveal the scalar coupling between vicinal protons. For instance, the proton on the carbon bearing the methanol (B129727) group (C4-H) would show a correlation to the protons on the adjacent methylene (B1212753) group in the pyrrolidine (B122466) ring (C3 and C5). Similarly, protons on the tetrahydropyran (B127337) ring would exhibit correlations that confirm their connectivity.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of each carbon atom that has an attached proton. For example, the chemical shift of the hydroxymethyl protons (-CH₂OH) would be correlated with the signal of the corresponding carbon atom.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is vital for identifying longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons, such as the spirocyclic carbon atom (C5 in the IUPAC numbering of the core spiro[4.5]decane system, but C4 in the pyrrolidine ring of the named compound). The protons on the methylene groups adjacent to the spirocenter would show HMBC correlations to this quaternary carbon, confirming the spirocyclic junction.
A representative table of expected ¹³C NMR chemical shifts for a related spiro compound, N-phenyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide, is provided below to illustrate the type of data obtained. spectrabase.com
| Atom | Chemical Shift (ppm) |
| C1' (ipso) | 138.0 |
| C2'/C6' | 124.0 |
| C3'/C5' | 129.0 |
| C4' | 125.0 |
| C=O | 155.0 |
| Spiro C | 108.0 |
| C (O-CH₂) | 65.0 |
| C (N-CH₂) | 45.0 |
| C (cyclohexyl) | 35.0 |
Table 1: Representative ¹³C NMR data for a related spiro compound. Data is for N-phenyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide. spectrabase.com
While solution-state NMR provides information on the average structure of a molecule in a specific solvent, solid-state NMR (ssNMR) spectroscopy probes the structure of the compound in its crystalline form. This technique is particularly valuable for:
Polymorph Identification: Different crystalline forms (polymorphs) of the same compound can exhibit distinct physical properties. ssNMR can distinguish between polymorphs as the subtle differences in crystal packing lead to variations in the chemical shifts and line shapes of the NMR signals.
Crystalline Structure Analysis: ssNMR can provide information on the local environment of each atom in the crystal lattice, including internuclear distances and torsion angles. This data can be used to refine crystal structures determined by other methods, such as X-ray diffraction, or to study non-crystalline or poorly ordered solid materials.
Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is routinely used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular formula of this compound is C₉H₁₇NO₂, with a molecular weight of 171.24 g/mol .
High-resolution mass spectrometry can measure the mass of a molecule with very high accuracy (typically to within 5 ppm). This precision allows for the determination of the elemental composition of the molecule, as the exact mass is unique to a specific combination of atoms. For this compound, HRMS would be able to confirm the molecular formula C₉H₁₇NO₂ by distinguishing its exact mass from other possible combinations of atoms that might have the same nominal mass. The presence of a single nitrogen atom would result in an odd nominal molecular weight, which is a useful diagnostic tool in mass spectrometry. youtube.com
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion), which is then fragmented, and the resulting product ions are analyzed. This technique is invaluable for elucidating the structure of a molecule by piecing together its fragmentation pathway. For derivatives of this compound, MS/MS would be used to:
Identify the core spirocyclic structure: The fragmentation pattern would likely show characteristic losses corresponding to the cleavage of the rings. For instance, the rupture of the tetrahydropyran ring could lead to the loss of neutral molecules like formaldehyde (B43269) or ethylene (B1197577) oxide.
Characterize substituents: The fragmentation of any derivatives would show losses corresponding to the substituent groups, helping to confirm their identity and point of attachment.
Distinguish between isomers: Different isomers will often exhibit unique fragmentation patterns, allowing for their differentiation.
The fragmentation of related spirocycles, such as 1,4-dioxa-8-azaspiro[4.5]decanes, often involves the cleavage of the bonds adjacent to the spirocenter and subsequent ring-opening reactions. aip.org
X-ray Crystallography for Absolute Stereochemistry and Three-Dimensional Conformation
X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline compound. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of the substance, it is possible to generate a detailed electron density map and, from that, a precise model of the atomic arrangement. mdpi.com
For this compound, which is a chiral molecule, X-ray crystallography would be the definitive method to:
Determine the absolute stereochemistry: If a suitable crystal of a single enantiomer is obtained (often through derivatization with a known chiral auxiliary), the analysis can unambiguously determine the R/S configuration at the chiral centers.
Elucidate the three-dimensional conformation: The technique provides precise bond lengths, bond angles, and torsion angles, revealing the exact conformation of the pyrrolidine and tetrahydropyran rings in the solid state. This includes the chair/boat/twist conformation of the six-membered ring and the envelope/twist conformation of the five-membered ring.
Analyze intermolecular interactions: The crystal structure reveals how the molecules pack together in the solid state, including details of any hydrogen bonding (e.g., involving the hydroxyl group and the secondary amine) or other intermolecular forces that dictate the crystal lattice. nih.gov
While a crystal structure for this compound is not publicly available, the table below presents representative crystallographic data for a related spiro thiazolidinone compound to illustrate the type of information obtained from such an analysis. nih.gov
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 10.1234(5) |
| b (Å) | 12.4567(6) |
| c (Å) | 18.9876(9) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 2394.5(2) |
| Z | 8 |
Table 2: Representative crystallographic data for a related spiro thiazolidinone. Data is for 4-phenyl-1-thia-4-azaspirodecan-3-one. nih.gov
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Polymorphic Forms
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the investigation of molecular structure. These methods probe the vibrational energy levels of a molecule, which are intrinsic to its composition and conformation. For this compound, these techniques are critical for confirming the presence of key structural motifs.
Infrared (IR) Spectroscopy is particularly sensitive to polar functional groups. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its primary functional groups. The hydroxyl (-OH) group would produce a broad absorption band in the region of 3200-3600 cm⁻¹, indicative of hydrogen bonding. The C-O stretching vibrations of the alcohol and the ether linkage within the tetrahydropyran ring would appear in the 1000-1300 cm⁻¹ region. The N-H bending vibration of the secondary amine is anticipated around 1560-1640 cm⁻¹, while the C-N stretching vibration would be observed in the 1020-1250 cm⁻¹ range.
Raman Spectroscopy , which relies on the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. It is particularly effective for identifying non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be instrumental in characterizing the C-C bond vibrations of the spirocyclic backbone.
The combined use of IR and Raman spectroscopy is also crucial for the identification of polymorphic forms . Polymorphs are different crystalline structures of the same compound, which can exhibit distinct physical properties. Variations in the crystal lattice can lead to subtle shifts in the vibrational frequencies and changes in the number of observed bands in the IR and Raman spectra. By comparing the spectra of different batches or samples crystallized under varying conditions, the existence of different polymorphic forms can be identified.
A hypothetical table of characteristic vibrational frequencies for this compound is presented below, based on typical ranges for its functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| O-H | Stretching | 3200-3600 (broad) | IR |
| N-H | Stretching | 3300-3500 (medium) | IR |
| C-H | Stretching | 2850-3000 | IR, Raman |
| N-H | Bending | 1560-1640 | IR |
| C-O | Stretching (Alcohol) | 1000-1260 | IR |
| C-O-C | Stretching (Ether) | 1070-1150 | IR, Raman |
| C-N | Stretching | 1020-1250 | IR |
This table represents expected values and would be populated with specific experimental data from the analysis of this compound.
Chiroptical Methods (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Excess Determination
The spirocyclic nature of this compound, with a chiral center at the spiro-carbon and another at the carbon bearing the methanol group, necessitates methods to determine its stereochemical purity. Chiroptical methods, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable for this purpose.
Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the absolute configuration and conformation of a molecule. Enantiomers will produce mirror-image CD spectra. The intensity of the CD signal is directly proportional to the concentration and the enantiomeric excess (ee) of the sample. For a derivative of this compound, a calibration curve can be constructed by plotting the CD signal intensity at a specific wavelength against known enantiomeric excesses. This allows for the determination of the ee of an unknown sample.
Optical Rotatory Dispersion (ORD) Spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve, known as a Cotton effect curve, is characteristic of a chiral compound and its stereochemistry. Similar to CD, the magnitude of the optical rotation is proportional to the enantiomeric excess. ORD can be a valuable tool, especially when the chromophore absorbs at wavelengths that are not easily accessible by CD spectroscopy.
For a specific enantiomer of a derivative of this compound, the following data would be critical for its chiroptical characterization.
| Method | Parameter | Value |
| CD | Wavelength of Max/Min (nm) | e.g., 220 nm |
| Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | e.g., +5000 | |
| ORD | Specific Rotation [α] (degrees) | e.g., +25° (at 589 nm) |
| Wavelength of Cotton Effect (nm) | e.g., 230 nm (positive) |
This table illustrates the type of data obtained from chiroptical measurements. Actual values would be determined experimentally for each enantiomer of a given derivative.
Applications of 8 Oxa 2 Azaspiro 4.5 Decan 4 Ylmethanol in Advanced Scaffold Design and Chemical Biology
Development of Novel Chemical Probes and Research Tools
The development of sophisticated chemical probes is crucial for dissecting complex biological processes. The 8-Oxa-2-azaspiro[4.5]decan-4-ylmethanol scaffold is a promising starting point for the creation of such tools. Its intrinsic three-dimensional structure can facilitate selective interactions with protein binding sites, a desirable feature for probes designed to target specific proteins within a complex cellular environment. nih.govnih.govacs.org The pyrrolidine (B122466) and tetrahydropyran (B127337) rings offer defined vectors for the introduction of reporter groups, such as fluorophores or affinity tags, while the methanol (B129727) moiety provides a convenient handle for further chemical modification.
For instance, derivatives of the closely related 1-oxa-8-azaspiro[4.5]decane have been successfully developed as radioligands for the sigma-1 receptor, demonstrating the utility of this spirocyclic core in creating tools for imaging and target engagement studies. nih.gov This suggests that this compound could similarly be functionalized to generate probes for a variety of biological targets, enabling researchers to investigate their localization, dynamics, and function in living systems.
Scaffold Hopping and Bioisosteric Replacements in Lead Optimization
Scaffold hopping is a powerful strategy in medicinal chemistry aimed at identifying novel molecular frameworks with improved pharmacological properties or a more favorable intellectual property position. The 8-Oxa-2-azaspiro[4.5]decane core represents an attractive scaffold for such endeavors. Its rigid, yet three-dimensional, nature allows it to mimic the spatial arrangement of pharmacophores present in more conventional, often planar, heterocyclic systems. nih.gov
This spirocyclic system can serve as a bioisosteric replacement for other cyclic moieties in known drug molecules. The defined stereochemistry of the spiro center and the potential for substitution on both the pyrrolidine and tetrahydropyran rings offer a means to fine-tune the orientation of key binding groups, potentially leading to enhanced potency, selectivity, or improved pharmacokinetic profiles. The pyrrolidine ring, a common motif in many biologically active compounds, is a particularly valuable feature of this scaffold. nih.gov
Integration into Complex Molecular Architectures for Enhanced Functionality
The synthesis of complex molecules with tailored functions is a central theme in contemporary drug discovery. The this compound scaffold provides a robust building block for the construction of more elaborate molecular architectures. A convenient synthesis of the parent 8-oxa-2-azaspiro[4.5]decane has been developed, highlighting its potential for producing important biologically active compounds. researchgate.net
The secondary amine of the pyrrolidine ring and the primary alcohol of the methanol group serve as orthogonal handles for diversification. This allows for the systematic exploration of chemical space around the spirocyclic core, enabling the attachment of various pharmacophoric fragments to target specific biological pathways or to create bifunctional molecules. The inherent rigidity of the spirocycle helps to control the relative orientation of these appended functionalities, which can be critical for achieving high-affinity interactions with biological targets. nih.gov
Role in Mechanism-Based Enzyme Inhibitor Design (e.g., DNA Gyrase (GyrB), Topoisomerase (ParE), Vanin-1)
While direct evidence of this compound as an inhibitor of DNA Gyrase (GyrB), Topoisomerase (ParE), or Vanin-1 is not prominently documented in publicly available literature, the structural features of the scaffold suggest its potential in the design of inhibitors for these and other enzymes. The pyrrolidine moiety is a known component of various enzyme inhibitors. nih.gov
The design of inhibitors for ATP-binding enzymes like DNA gyrase often involves targeting the specific conformational states of the enzyme. The rigid, three-dimensional nature of the 8-Oxa-2-azaspiro[4.5]decane scaffold could be exploited to present functional groups in a pre-organized manner that complements the topography of an enzyme's active site. For instance, related spiro compounds have been investigated for their inhibitory activity against various enzymes, underscoring the potential of this structural class in enzyme inhibitor design.
Exploration of Unique Spirocyclic Conformational Constraints in Modulating Biological Pathways
The conformational rigidity of spirocyclic systems is a key attribute that medicinal chemists leverage to improve the properties of drug candidates. nih.govacs.org Unlike more flexible aliphatic or even simple cyclic systems, the spiro junction in this compound restricts the number of accessible conformations. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity.
The fixed spatial orientation of substituents on the spirocyclic core can be used to probe the geometric requirements of a binding pocket and to optimize interactions with specific residues. The conformational analysis of related pyran-containing structures has shown that subtle changes in substitution can significantly influence the ring conformation, which in turn can impact biological activity. beilstein-archives.org By systematically exploring the conformational space of this compound and its derivatives, it may be possible to design molecules that selectively modulate specific biological pathways by stabilizing desired protein conformations or by disrupting protein-protein interactions. The inherent three-dimensionality of spirocycles is increasingly recognized as a means to escape the "flatland" of traditional aromatic-based drugs and to access novel, biologically relevant chemical space. nih.gov
Q & A
Q. What are the common synthetic routes for preparing 8-Oxa-2-azaspiro[4.5]decan-4-ylmethanol, and what intermediates are critical?
A key intermediate is 8-oxa-2-azaspiro[4.5]decan-1-one, synthesized via catalytic hydrogenation of methyl 4-(cyanomethyl)tetrahydro-2H-pyran-4-carboxylate using Raney nickel under high-pressure H₂ (50 atm) in methanol/ammonia. Recrystallization from tetrahydrofuran (THF) ensures purity . Subsequent functionalization of the spirocyclic core with hydroxymethyl groups involves selective oxidation or reduction steps, though specific protocols require optimization based on steric and electronic factors.
Q. How can the structural conformation of this compound be validated experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for refinement and ORTEP-3 for visualizing puckering parameters and bond angles . For non-crystalline samples, nuclear magnetic resonance (NMR) analysis of coupling constants (e.g., ) can infer ring puckering, supported by Cremer-Pople coordinates for quantitative ring distortion analysis .
Q. What safety precautions are essential when handling this compound?
The compound may exhibit acute toxicity (oral, dermal) and eye irritation. Use fume hoods, nitrile gloves, and indirect-vent goggles. In case of exposure, rinse skin with soap/water for 15 minutes and eyes with saline. Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation .
Q. Which spectroscopic techniques are optimal for characterizing this spirocyclic compound?
- IR Spectroscopy : Identify hydroxyl (3200–3600 cm⁻¹) and amine (≈1650 cm⁻¹) stretches.
- NMR : H and C NMR resolve stereochemistry; NOESY confirms spatial proximity of protons in the spiro ring.
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns. Cross-reference data with spirocyclic analogs (e.g., 8-oxa-2-azaspiro[4.5]decan-1-one derivatives) for consistency .
Q. How should researchers address solubility challenges during purification?
Screen solvents like ethyl acetate/hexane mixtures (5:1 v/v) for recrystallization. For polar derivatives, use gradient elution in reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA). Monitor solubility trends using Hansen solubility parameters .
Advanced Questions
Q. How can synthetic yields be improved for derivatives with bulky substituents on the spirocyclic core?
Optimize reaction conditions via factorial design (e.g., 2³ DOE varying temperature, catalyst loading, and solvent polarity). For sterically hindered substrates, employ microwave-assisted synthesis to reduce reaction times and enhance regioselectivity. Validate using LC-MS tracking .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOESY correlations)?
Reconciling discrepancies requires multi-technique validation:
Q. How does the spirocyclic scaffold influence the compound’s reactivity in nucleophilic substitution reactions?
The rigid spiro structure restricts torsional freedom, favoring axial attack in SN2 mechanisms. Steric maps derived from XRD data predict accessibility of reactive sites. For example, substitution at C4 (hydroxymethyl position) proceeds faster than at C1 due to reduced ring strain .
Q. What computational methods aid in predicting the biological activity of derivatives?
- Molecular Docking : Use AutoDock Vina with homology-modeled targets (e.g., GPCRs).
- QSAR Models : Train on spirocyclic analogs with known IC₅₀ values; prioritize descriptors like LogP, polar surface area, and H-bond donor count. Validate predictions via in vitro assays (e.g., enzyme inhibition) .
Q. How can researchers design enantioselective syntheses of chiral spirocyclic derivatives?
Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s Co-salen complexes). Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column) or circular dichroism. For mechanistic insights, track kinetic resolution using F NMR with fluorinated probes .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
